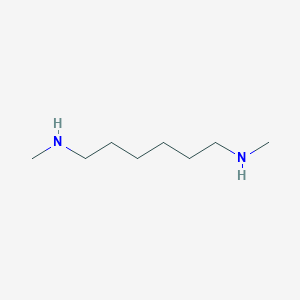

N,N'-Dimethyl-1,6-hexanediamine

描述

Structure

3D Structure

属性

IUPAC Name |

N,N'-dimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKQJOKKKZNQDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065348 | |

| Record name | N,N'-Dimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-04-4 | |

| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of N,N'-Dimethyl-1,6-hexanediamine

Foreword

N,N'-Dimethyl-1,6-hexanediamine, a seemingly simple aliphatic diamine, presents a fascinating case study in the profound impact of molecular structure on chemical reactivity and utility. To the discerning eye of a researcher or drug development professional, it is not merely a linear chain with two secondary amine functionalities. It is a versatile building block, a flexible linker, and a reactive monomer whose properties can be finely tuned for a multitude of applications. This guide aims to provide a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine, moving beyond a superficial listing of properties to delve into the mechanistic underpinnings of its behavior and its practical application in a laboratory and industrial setting. Our exploration will be grounded in established scientific principles and supported by empirical data, offering both foundational knowledge and actionable insights.

Molecular Identity and Physicochemical Characteristics

N,N'-Dimethyl-1,6-hexanediamine, also known by synonyms such as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane[1][2][3], is an organic compound with the linear formula CH₃NH(CH₂)₆NHCH₃[4]. Its fundamental identity is defined by a six-carbon aliphatic chain (a hexamethylene group) flanked by two secondary amine groups, each bearing a methyl substituent. This unique architecture is the primary determinant of its chemical personality.

Core Physicochemical Data

A summary of the key physical and chemical properties of N,N'-Dimethyl-1,6-hexanediamine is presented below for rapid reference. These values are critical for predicting its behavior in various experimental setups and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀N₂ | [1][3][5] |

| Molecular Weight | 144.26 g/mol | [1][3][4] |

| CAS Number | 13093-04-4 | [1][3][4][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][7] |

| Melting Point | 15-18 °C (lit.) | [4][5][6][7][8] |

| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5][6][7][8] |

| Density | 0.807 g/mL at 25 °C (lit.) | [4][6][7][8] |

| Refractive Index (n20/D) | 1.447 (lit.) | [4][6][7][8] |

| Flash Point | 86 °C (186.8 °F) - closed cup |

Structural Elucidation: A Spectroscopic Perspective

The unambiguous confirmation of the structure of N,N'-Dimethyl-1,6-hexanediamine is paramount in any research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, providing a detailed map of the carbon and hydrogen environments within the molecule.[9]

A typical ¹H NMR spectrum would reveal distinct signals for the N-methyl protons and the various methylene protons of the hexamethylene chain. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, a ¹³C NMR spectrum would display characteristic peaks for the methyl carbons and the carbons of the aliphatic backbone.

Reactivity and Mechanistic Insights

The chemical behavior of N,N'-Dimethyl-1,6-hexanediamine is dominated by the nucleophilic character of its secondary amine groups.[9] The lone pair of electrons on each nitrogen atom readily participates in reactions with electrophilic centers, making it a valuable reagent in organic synthesis.

Nucleophilicity and Steric Considerations

The methyl groups attached to the nitrogen atoms introduce a degree of steric hindrance compared to its unsubstituted counterpart, 1,6-hexanediamine.[9] While this steric bulk can modulate its reactivity, particularly with sterically demanding electrophiles, it does not significantly diminish its overall nucleophilic potency for a wide range of substrates.[9] The flexibility of the hexamethylene spacer allows the amine groups to orient themselves favorably for reaction.

Key Reaction Pathways

N,N'-Dimethyl-1,6-hexanediamine participates in a variety of chemical transformations, including:

-

N-Alkylation and N,N'-Dialkylation: The secondary amine groups are susceptible to further alkylation with agents like alkyl halides. This reaction is foundational for synthesizing quaternary ammonium compounds and other substituted diamines.[9]

-

Carbamate Functionalization: It can react with compounds such as propylene carbonate to form hydroxyurethanes.[4][6][7][8] This chemistry is relevant in the synthesis of non-isocyanate polyurethanes.

-

Nucleophilic Addition: The diamine undergoes nucleophilic addition reactions, for instance, with epoxides like diglycidyl adipate. This particular reaction leads to the formation of degradable poly(amino alcohol ester) polymers, which have shown potential in gene transfection applications.[4][6][7][8][9]

Caption: Key reaction pathways of N,N'-Dimethyl-1,6-hexanediamine.

Applications in Research and Development

The unique combination of a flexible spacer and reactive secondary amine groups makes N,N'-Dimethyl-1,6-hexanediamine a valuable tool in several areas of scientific research and drug development.

Polymer Science

In polymer chemistry, it serves as a monomer or a curing agent in the synthesis of polyamides, polyurethanes, and epoxy resins.[9] The incorporation of this diamine into a polymer backbone can significantly influence the material's thermal and mechanical properties. For example, its use in the synthesis of N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been explored for dental resin applications, where it acts as both a co-initiator and a reactive diluent.[4][6][7][8]

Organic and Supramolecular Chemistry

As a bifunctional molecule, it is an excellent building block for constructing more complex molecular architectures.[9] Its applications in this domain include the synthesis of:

-

Macrocyclic compounds: The diamine can be used to form large ring structures.[9]

-

Ligands for metal coordination: The nitrogen atoms can coordinate with metal ions to form stable complexes.[9]

-

Dimeric drug candidates: The hexamethylene chain acts as a flexible linker to connect two pharmacophores.[9]

Gene Delivery

The ability of N,N'-Dimethyl-1,6-hexanediamine to form cationic structures upon protonation makes it a candidate for applications in gene delivery.[9] Its incorporation into cationic lipids or polymers can facilitate the condensation of negatively charged nucleic acids (like DNA and RNA) and promote their uptake into cells.[9]

Caption: Applications of N,N'-Dimethyl-1,6-hexanediamine.

Experimental Protocols: Handling and Characterization

Safe Handling and Storage

N,N'-Dimethyl-1,6-hexanediamine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, stringent safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] In case of insufficient ventilation, use a suitable respirator.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[11]

Protocol for ¹H NMR Characterization

The following is a general protocol for obtaining a ¹H NMR spectrum of N,N'-Dimethyl-1,6-hexanediamine for structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of N,N'-Dimethyl-1,6-hexanediamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analyze the chemical shifts and coupling patterns to confirm the molecular structure.

-

Conclusion

N,N'-Dimethyl-1,6-hexanediamine is a compound of significant utility, bridging the gap between fundamental organic chemistry and applied material science and biotechnology. Its value lies not only in its inherent reactivity but also in the predictable manner in which its structural features—the flexible hexamethylene spacer and the nucleophilic secondary amine groups—translate into desirable properties in larger molecular constructs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any researcher seeking to leverage its potential in the development of novel materials, therapeutics, and chemical technologies.

References

-

N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. [Link]

-

Safety Data Sheet 1,6-Hexanediamine DANGER. [Link]

-

Safety Data Sheet: 1,6-diaminohexane - Carl ROTH. [Link]

-

Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. [Link]

-

Hexamethylenediamine - Wikipedia. [Link]

-

N,N'-DIMETHYL-1,6-HEXANEDIAMINE|13093-04-4 - MOLBASE. [Link]

-

Key Applications of 1,6-Hexanediamine in Industrial Manufacturing. [Link]

-

Material Safety Data Sheet - Harper College. [Link]

-

1,6-Hexanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. [Link]

-

1,6-Hexanediamine: Human health tier II assessment. [Link]

-

N,N'-Dicinnamylidene-1,6-hexanediamine | C24H28N2 | CID 67325 - PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N,N'-Dimethyl-1,6-diaminohexane | 13093-04-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. jk-sci.com [jk-sci.com]

- 4. N,N′-ジメチル-1,6-ヘキサンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.molbase.com [m.molbase.com]

- 6. N,N'-DIMETHYL-1,6-HEXANEDIAMINE CAS#: 13093-04-4 [m.chemicalbook.com]

- 7. N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

A Comprehensive Technical Guide to N,N'-Dimethyl-1,6-hexanediamine (CAS 13093-04-4): Properties, Reactivity, and Applications in Advanced Synthesis

This document provides an in-depth technical overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile aliphatic diamine. It is intended for researchers, chemists, and drug development professionals who utilize bifunctional building blocks in their synthetic workflows. This guide moves beyond a simple recitation of properties to explore the mechanistic underpinnings of its reactivity and its practical application in cutting-edge research, including polymer science and gene delivery systems.

Core Molecular Profile and Physicochemical Properties

N,N'-Dimethyl-1,6-hexanediamine, identified by CAS number 13093-04-4, is an organic compound featuring two secondary amine groups positioned at the termini of a flexible six-carbon aliphatic chain.[1] This structure, consisting of a nucleophilic amine at each end of a hydrophobic hexamethylene spacer, is central to its utility in chemical synthesis.[2] The compound typically appears as a colorless to light yellow liquid or a low-melting solid.[1]

Key physicochemical data are summarized below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 13093-04-4 | |

| Molecular Formula | C₈H₂₀N₂ | [3] |

| Molecular Weight | 144.26 g/mol | [3] |

| Melting Point | 15-18 °C (lit.) | [4][5] |

| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5] |

| Density | 0.807 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n²⁰/D) | 1.447 (lit.) | [4][6] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1][7] |

| InChI Key | MDKQJOKKKZNQDG-UHFFFAOYSA-N | [6] |

| SMILES | CNCCCCCCNC | [6] |

For definitive structural confirmation and purity assessment, standard analytical techniques are employed. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are available from various chemical suppliers and databases.[4][8] X-ray diffraction (XRD) may also be applicable for structural determination, given its ability to exist in a solid crystalline form at or below room temperature.[2]

Mechanistic Insights into Chemical Reactivity

The synthetic utility of N,N'-Dimethyl-1,6-hexanediamine is fundamentally rooted in the nucleophilicity of its two secondary amine nitrogens. The lone pair of electrons on each nitrogen atom allows the molecule to readily attack electrophilic centers, making it a potent bifunctional nucleophile.[2]

This reactivity is modulated by two key structural features:

-

Electronic Effects : The methyl groups attached to the nitrogen atoms are weakly electron-donating, slightly increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to a primary amine.

-

Steric Effects : Conversely, the methyl groups introduce modest steric hindrance around the nitrogen atoms.[2] While this can slow reaction rates with sterically demanding electrophiles, the hindrance is not prohibitive, allowing the compound to remain a highly effective nucleophile for a wide range of substrates.[2]

The flexibility of the hexamethylene chain allows the two amine groups to react independently or in concert, depending on the stoichiometry and nature of the electrophile. This makes it an excellent choice for forming cross-links, macrocycles, or linear polymers.

Caption: General mechanism of nucleophilic substitution.

Key Applications in Research and Drug Development

The bifunctional nature of N,N'-Dimethyl-1,6-hexanediamine makes it a valuable component in several advanced applications.

Polymer Science and Materials Chemistry

As a diamine, it serves as a crucial monomer or curing agent in the synthesis of various polymers.[2]

-

Polyurethanes and Epoxies : It can act as a chain extender or cross-linking agent, reacting with isocyanates or epoxide rings to build polymer networks.[1] The length and flexibility of its hexamethylene spacer influence the mechanical and thermal properties of the final material.[2]

-

Non-Isocyanate Polyurethanes : It is used in the synthesis of hydroxyurethanes through reactions with cyclic carbonates like propylene carbonate.[4][6]

Supramolecular Chemistry and Organic Synthesis

The defined distance and orientation afforded by the hexamethylene backbone make it an excellent linker molecule.[2]

-

Macrocycles and Ligands : It serves as a building block for constructing macrocyclic compounds and ligands for metal coordination complexes.[2]

-

Dimeric Drugs and Dendrimers : Its role as a spacer is leveraged in developing dimeric drug candidates, where two pharmacophores are linked to enhance binding affinity or alter pharmacological properties.[2]

Biomedical and Drug Delivery Applications

This is a particularly significant area of application for drug development professionals.

-

Gene Transfection Vectors : The secondary amine groups can undergo nucleophilic addition with molecules like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[4][6] These cationic polymers can condense nucleic acids (like DNA or siRNA) and facilitate their delivery into cells.[2]

-

Antimicrobial Agents : N-alkylation of the secondary amines can be used to synthesize N,N'-dialkyl-N,N'-dimethyl-1,6-hexanediamine dioxides, which have been investigated for their antimicrobial properties.[2] The efficacy of these compounds can be tuned by varying the length of the alkyl substituents.[2]

-

Dental Resins : It is a precursor to N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a monomer that functions as both a co-initiator and a reactive diluent in photopolymerizable dental resins.[4][6]

Exemplary Synthetic Protocol: Polymer for Gene Delivery

To illustrate its practical use, this section details a representative protocol for the synthesis of a degradable poly(amino alcohol ester) based on literature precedents.[4][9] This protocol is designed to be self-validating through clear steps and characterization checkpoints.

Objective: To synthesize a cationic polymer for potential use as a gene transfection vector via nucleophilic addition of N,N'-Dimethyl-1,6-hexanediamine to an epoxide.

Caption: Experimental workflow for polymer synthesis.

Materials:

-

N,N'-Dimethyl-1,6-hexanediamine (CAS 13093-04-4)

-

Diglycidyl adipate (or other suitable diepoxide)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether (or other suitable non-solvent)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Step-by-Step Methodology:

-

Reactant Stoichiometry and Preparation : Accurately weigh equimolar amounts of N,N'-Dimethyl-1,6-hexanediamine and diglycidyl adipate. Causality: An equimolar ratio is crucial for achieving high molecular weight linear polymers. An excess of either monomer will lead to lower molecular weight products with specific end-groups.

-

Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the weighed reactants in anhydrous DMSO. The concentration should be chosen to maintain solubility while favoring polymerization (e.g., 1 M). Causality: Anhydrous solvent is used to prevent side reactions, such as hydrolysis of the epoxide rings.

-

Inert Atmosphere : Fit the flask with a condenser and flush the system with a dry, inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Causality: This prevents potential oxidation of the amine and side reactions with atmospheric moisture and carbon dioxide.

-

Polymerization : Immerse the flask in an oil bath preheated to a specific temperature (e.g., 60 °C). Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours). Causality: Heating provides the necessary activation energy for the amine-epoxide ring-opening reaction. The reaction time is determined by the kinetics and desired molecular weight.

-

Monitoring : The reaction progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Isolation and Purification : After the reaction is complete (as indicated by monitoring), allow the mixture to cool to room temperature. Slowly pour the viscous solution into a large excess of a stirred non-solvent, such as diethyl ether, to precipitate the polymer. Causality: The polymer is soluble in the reaction solvent (DMSO) but insoluble in the non-solvent (ether), allowing for its clean separation from unreacted monomers and solvent.

-

Washing : Decant the supernatant and wash the precipitated polymer multiple times with fresh non-solvent to remove any residual impurities.

-

Drying : Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.

-

Characterization : Confirm the structure of the resulting poly(amino alcohol ester) using ¹H NMR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Safety, Handling, and Storage

N,N'-Dimethyl-1,6-hexanediamine must be handled with appropriate care due to its potential hazards. It is classified as an irritant and can be corrosive.[10]

| Hazard Class | GHS Statement | Precautionary Codes |

| Skin Irritation/Corrosion | H315: Causes skin irritation. H314: Causes severe skin burns and eye damage. | P280, P302+P352, P362+P364 |

| Eye Irritation/Damage | H319: Causes serious eye irritation. | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340 |

| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin. | P264, P270, P301+P312 |

Handling Protocol:

-

Always use this chemical within a certified chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[10][12]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10][11]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep in a dark place under an inert atmosphere.[7]

-

Store away from strong oxidizing agents and sources of ignition.[11][13]

Conclusion

N,N'-Dimethyl-1,6-hexanediamine is more than a simple diamine; it is a highly versatile and enabling chemical tool for advanced research. Its well-defined structure, predictable nucleophilic reactivity, and bifunctionality provide chemists and material scientists with a reliable building block for creating complex architectures, from high-performance polymers to sophisticated drug delivery systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in a safe and effective manner.

References

-

N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4 | Chemsrc. (n.d.). Chemsrc. Retrieved January 9, 2026, from [Link]

-

N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. (n.d.). Chemdad. Retrieved January 9, 2026, from [Link]

-

Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst | ACS Omega - ACS Publications. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Material Safety Data Sheet - Harper College. (n.d.). Harper College. Retrieved January 9, 2026, from [Link]

-

Safety Data Sheet 1,6-Hexanediamine DANGER. (n.d.). Carolina Biological Supply Company. Retrieved January 9, 2026, from [Link]

Sources

- 1. CAS 13093-04-4: N1,N6-Dimethyl-1,6-hexanediamine [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 5. N1,N6-Dimethylhexane-1,6-diamine | CAS#:13093-04-4 | Chemsrc [chemsrc.com]

- 6. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N,N'-DIMETHYL-1,6-HEXANEDIAMINE(13093-04-4) IR Spectrum [m.chemicalbook.com]

- 9. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. archpdfs.lps.org [archpdfs.lps.org]

N,N'-Dimethyl-1,6-hexanediamine molecular weight

An In-Depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine: Properties, Applications, and Analytical Characterization

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile aliphatic diamine, for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a foundational understanding of the compound's utility, grounded in its chemical properties and reactivity.

Introduction: A Versatile Building Block

N,N'-Dimethyl-1,6-hexanediamine, also known as 1,6-Bis(methylamino)hexane, is a linear aliphatic diamine with the chemical formula CH₃NH(CH₂)₆NHCH₃.[1] Its structure, featuring two secondary amine groups separated by a flexible six-carbon chain, makes it a valuable intermediate and building block in a multitude of chemical syntheses. The nucleophilic nature of its terminal amines, coupled with the flexibility of the hexamethylene spacer, allows it to be a key component in polymer science, organic synthesis, and the development of specialized materials. This guide will delve into its physicochemical properties, common applications, and a standard protocol for its analytical characterization.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of N,N'-Dimethyl-1,6-hexanediamine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 144.26 g/mol | [1][2] |

| CAS Number | 13093-04-4 | [1][3] |

| Linear Formula | CH₃NH(CH₂)₆NHCH₃ | [1] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Melting Point | 15-18 °C (lit.) | [1] |

| Boiling Point | 96 °C at 14 mmHg (lit.) | [1] |

| Density | 0.807 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.447 (lit.) | [1] |

| Flash Point | 86 °C (186.8 °F) - closed cup | |

| SMILES String | CNCCCCCCNC | [1] |

| InChI Key | MDKQJOKKKZNQDG-UHFFFAOYSA-N | [1] |

Synthesis and Nucleophilic Character

The utility of N,N'-Dimethyl-1,6-hexanediamine is fundamentally derived from the nucleophilicity of its secondary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, making it an excellent reactant in a variety of chemical transformations.[5] This reactivity is central to its role as a crosslinking agent and a versatile building block.[5]

For instance, in polymer chemistry, it participates in nucleophilic addition reactions with compounds like diglycidyl adipate to form degradable poly(amino alcohol ester) polymers.[1][6]

Caption: Safe handling workflow for N,N'-Dimethyl-1,6-hexanediamine.

Analytical Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of N,N'-Dimethyl-1,6-hexanediamine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. [5] Objective: To confirm the identity and purity of an N,N'-Dimethyl-1,6-hexanediamine sample.

Materials and Equipment:

-

N,N'-Dimethyl-1,6-hexanediamine sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Experimental Protocol:

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of the N,N'-Dimethyl-1,6-hexanediamine sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a clean, dry NMR tube.

-

¹H NMR Spectroscopy: a. Insert the NMR tube into the spectrometer. b. Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. c. Process the spectrum, including Fourier transformation, phase correction, and baseline correction. d. Expected Signals:

- A singlet corresponding to the N-methyl protons (CH₃-N).

- A signal for the N-H protons.

- Multiplets corresponding to the different methylene protons (-CH₂-) in the hexamethylene chain.

-

¹³C NMR Spectroscopy: a. Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H NMR spectrum. b. Process the spectrum. c. Expected Signals:

- A signal for the N-methyl carbons (CH₃-N).

- Distinct signals for the chemically non-equivalent methylene carbons in the hexamethylene chain.

-

Data Analysis: a. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. b. Compare the chemical shifts (δ) of the observed signals in both the ¹H and ¹³C spectra with known literature values for N,N'-Dimethyl-1,6-hexanediamine to confirm its identity. c. Assess the purity of the sample by looking for any unexpected signals.

Conclusion

N,N'-Dimethyl-1,6-hexanediamine is a chemically significant compound with a broad range of applications, primarily driven by the reactivity of its secondary amine groups. Its utility in polymer science, materials chemistry, and as a synthetic intermediate underscores its importance in both academic research and industrial development. A thorough understanding of its properties, safe handling procedures, and analytical characterization is essential for its effective and responsible use.

References

-

Amerigo Scientific. N,N′-Dimethyl-1,6-hexanediamine (98%). [Link]

-

NIST. 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. [Link]

-

Chongqing Chemdad Co., Ltd. N,N'-DIMETHYL-1,6-HEXANEDIAMINE. [Link]

-

Wikipedia. Hexamethylenediamine. [Link]

-

MOLBASE. N,N'-DIMETHYL-1,6-HEXANEDIAMINE|13093-04-4. [Link]

-

Harper College. Material Safety Data Sheet. [Link]

-

Synscale Tech Inc. N,N′-Dimethyl-1,6-hexanediamine. [Link]

-

Cheméo. Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). [Link]

Sources

- 1. N,N′-二甲基-1,6-己二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N′-Dimethyl-1,6-hexanediamine (98%) - Amerigo Scientific [amerigoscientific.com]

- 3. N,N'-DIMETHYL-1,6-HEXANEDIAMINE - Safety Data Sheet [chemicalbook.com]

- 4. N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. N,N -Dimethyl-1,6-hexanediamine 98 13093-04-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of N,N'-Dimethyl-1,6-hexanediamine

Foreword: The Strategic Importance of N,N'-Dimethyl-1,6-hexanediamine

N,N'-Dimethyl-1,6-hexanediamine is a versatile diamine that serves as a crucial building block in a multitude of applications, ranging from polymer chemistry to the synthesis of specialized monomers for dental resins and as a component in gene transfection vectors.[1][2] Its linear, flexible hexamethylene backbone, capped with secondary amine functionalities, imparts unique properties to the materials and molecules derived from it. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the underlying chemical principles.

I. Overview of Synthetic Strategies

The synthesis of N,N'-Dimethyl-1,6-hexanediamine predominantly commences with the readily available precursor, 1,6-hexanediamine. The core transformation involves the methylation of the primary amine groups. Several effective methods have been established for this purpose, each with its own set of advantages and considerations. This guide will focus on the most prominent and practical of these: the Eschweiler-Clarke reaction, catalytic N-methylation, and direct alkylation.

II. The Eschweiler-Clarke Reaction: A Classic and Robust Approach

The Eschweiler-Clarke reaction is a well-established and widely utilized method for the methylation of primary and secondary amines.[1][3][4] It employs a mixture of formaldehyde and formic acid to achieve exhaustive methylation, yielding the tertiary amine without the formation of quaternary ammonium salts.[1][5] For the synthesis of N,N'-Dimethyl-1,6-hexanediamine from 1,6-hexanediamine, this reaction proceeds in a one-pot fashion, methylating both primary amine groups.

Mechanism of Action

The reaction proceeds through a reductive amination pathway. Initially, the primary amine reacts with formaldehyde to form an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine, with the concurrent release of carbon dioxide.[1][4] This process is repeated to achieve dimethylation at both ends of the hexamethylene chain.

Reaction Pathway: Eschweiler-Clarke Synthesis

Caption: The Eschweiler-Clarke reaction pathway for the synthesis of N,N'-Dimethyl-1,6-hexanediamine.

Experimental Protocol: Eschweiler-Clarke Synthesis

Materials:

-

1,6-Hexamethylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (for basification)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,6-hexanediamine.

-

To the stirred diamine, cautiously add an excess of formaldehyde solution, followed by the slow addition of an excess of formic acid. The reaction is exothermic and may require cooling.

-

Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours until the reaction is complete (monitor by TLC or GC).[4]

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH greater than 10. This step should be performed in an ice bath as it is highly exothermic.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure N,N'-Dimethyl-1,6-hexanediamine.[6]

Solvent-Free Eschweiler-Clarke Variation

A more environmentally benign variation of the Eschweiler-Clarke reaction utilizes paraformaldehyde and oxalic acid dihydrate, eliminating the need for organic solvents and formalin.[7] The reaction proceeds by heating the mixture, causing the decomposition of oxalic acid to generate formic acid in situ.[7]

III. Catalytic N-Methylation: A Green and Efficient Alternative

Catalytic N-methylation has emerged as a powerful and sustainable method for the synthesis of methylated amines. These reactions typically employ a C1 source, such as methanol, which is both inexpensive and less hazardous than traditional methylating agents.[8][9][10]

Catalytic Systems and Reaction Conditions

A variety of transition metal catalysts, including those based on ruthenium, iridium, and copper-cobalt bimetallic nanoparticles, have been shown to be effective for the N-methylation of amines with methanol.[8][9][10][11] These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, followed by the regeneration of the catalyst.

Workflow: Catalytic N-Methylation

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]

An In-depth Technical Guide to N,N'-Dimethyl-1,6-hexanediamine: Synthesis, Properties, and Applications in Advanced Chemical and Pharmaceutical Research

This guide provides a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine, a versatile diamine that serves as a crucial building block in polymer science and a valuable linker in modern drug development. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and its strategic applications, supported by detailed experimental protocols and mechanistic insights.

Core Concepts and Chemical Identity

N,N'-Dimethyl-1,6-hexanediamine, systematically named N,N'-dimethylhexane-1,6-diamine according to IUPAC nomenclature, is a linear aliphatic diamine with the chemical formula C₈H₂₀N₂. It is also commonly referred to as 1,6-Bis(methylamino)hexane.[1] The molecule is characterized by two secondary amine groups at the termini of a six-carbon chain, with each nitrogen atom bearing a methyl group. This structure imparts a unique combination of flexibility from the hexamethylene backbone and specific reactivity due to the N-methylation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N'-Dimethyl-1,6-hexanediamine is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N,N'-dimethylhexane-1,6-diamine | [2] |

| CAS Number | 13093-04-4 | [1] |

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [3] |

| Melting Point | 15-18 °C (lit.) | |

| Boiling Point | 96 °C at 14 mmHg (lit.) | |

| Density | 0.807 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.447 (lit.) | |

| Flash Point | 86 °C (186.8 °F) - closed cup | [4] |

| Solubility | Soluble in common organic solvents. | |

| pKa | 11.06 ± 0.10 (Predicted) |

Synthesis of N,N'-Dimethyl-1,6-hexanediamine

The strategic importance of N,N'-Dimethyl-1,6-hexanediamine necessitates a reliable and scalable synthetic route. The Eschweiler-Clarke reaction offers a classic and efficient method for the N-methylation of primary amines, providing a direct pathway to this valuable diamine from its readily available precursor, 1,6-hexanediamine.

Synthesis via Eschweiler-Clarke Reaction: A Self-Validating Protocol

The Eschweiler-Clarke reaction is a reductive amination that methylates primary or secondary amines using an excess of formic acid and formaldehyde.[4][5] A key advantage of this method is that it exclusively yields the tertiary amine without the formation of quaternary ammonium salts.[5]

Experimental Protocol: Synthesis of N,N'-Dimethyl-1,6-hexanediamine

Materials:

-

1,6-Hexanediamine (H₂N(CH₂)₆NH₂)

-

Formaldehyde (37% solution in water)

-

Formic acid (HCOOH, ~90%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,6-hexanediamine.

-

Addition of Reagents: To the stirred diamine, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid. The reaction is exothermic, so cooling may be necessary during the addition.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) for several hours until the evolution of carbon dioxide ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10). This step should be performed in an ice bath to manage the heat of neutralization.

-

Transfer the basic aqueous mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volumes of the aqueous phase).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N,N'-Dimethyl-1,6-hexanediamine.

-

For higher purity, the product can be distilled under reduced pressure.

-

Causality Behind Experimental Choices:

-

Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete dimethylation of both primary amine groups of 1,6-hexanediamine.

-

Reflux Conditions: Heating the reaction mixture accelerates the rate of reaction and drives the equilibrium towards product formation by facilitating the removal of CO₂ gas, which makes the reaction irreversible.[5]

-

Basic Work-up: The addition of a strong base like NaOH is crucial to neutralize the formic acid and to deprotonate the amine product, rendering it soluble in the organic extraction solvent.

-

Purification by Distillation: Vacuum distillation is the preferred method for purifying liquid amines with relatively high boiling points, as it prevents thermal decomposition.

Mechanistic Insight into the Eschweiler-Clarke Reaction

The reaction proceeds through a two-step mechanism for each primary amine group.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

-

Imine Formation: The primary amine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of an iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, reducing the iminium ion to a secondary amine. This step is accompanied by the release of carbon dioxide.

-

Second Methylation: The resulting secondary amine undergoes the same sequence of reactions—formation of a new iminium ion with another molecule of formaldehyde, followed by reduction with formic acid—to yield the tertiary amine.

Applications in Polymer Chemistry

N,N'-Dimethyl-1,6-hexanediamine is a valuable monomer in the synthesis of polyamides, analogous to the well-known Nylon polymers. The presence of the methyl groups on the nitrogen atoms significantly influences the properties of the resulting polymer.

Polyamide Synthesis: Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other a diacid chloride.

Experimental Protocol: Synthesis of a Polyamide from N,N'-Dimethyl-1,6-hexanediamine and Adipoyl Chloride

Materials:

-

N,N'-Dimethyl-1,6-hexanediamine

-

Adipoyl chloride (ClCO(CH₂)₄COCl)

-

Sodium hydroxide (NaOH)

-

Hexane (or another suitable organic solvent)

-

Deionized water

-

Beakers

-

Glass rod or forceps

Procedure:

-

Aqueous Phase Preparation: In a beaker, prepare an aqueous solution of N,N'-Dimethyl-1,6-hexanediamine and sodium hydroxide. The NaOH is added to neutralize the HCl gas that is a byproduct of the reaction.

-

Organic Phase Preparation: In a separate beaker, prepare a solution of adipoyl chloride in hexane.

-

Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase to create two distinct layers. A polymer film will form immediately at the interface.

-

Polymer Collection: Using a glass rod or forceps, gently grasp the polymer film at the center and slowly pull it out of the beaker. A continuous strand of the polyamide can be drawn as the monomers at the interface react and are replenished by diffusion.

-

Washing and Drying: Wash the collected polymer strand thoroughly with water and then with a suitable solvent like ethanol to remove any unreacted monomers and byproducts. Allow the polymer to dry completely.

Impact of N-Methylation on Polyamide Properties:

The methyl groups on the nitrogen atoms of the diamine have a profound effect on the properties of the resulting polyamide compared to an unsubstituted analogue like Nylon 6,6.

-

Reduced Interchain Hydrogen Bonding: The methyl groups replace the hydrogen atoms on the amide nitrogen, preventing the formation of strong hydrogen bonds between the polymer chains. This leads to a decrease in crystallinity, melting point, and tensile strength.

-

Increased Solubility: The reduced interchain interactions make the polymer more soluble in a wider range of organic solvents.

-

Lower Glass Transition Temperature: The increased flexibility of the polymer chains due to weaker intermolecular forces results in a lower glass transition temperature.

These modified properties can be advantageous in applications requiring greater solubility and processability, such as in coatings, adhesives, and specialty fibers.

Applications in Drug Development and Delivery

The unique structural features of N,N'-Dimethyl-1,6-hexanediamine make it a highly attractive component in the design of sophisticated drug delivery systems and novel therapeutic modalities.

A Flexible Linker in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker plays a critical role in the efficacy of a PROTAC, as its length and flexibility are key determinants in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[] The hexamethylene chain of N,N'-Dimethyl-1,6-hexanediamine provides a flexible and optimal length for many PROTAC applications, allowing the two ligands to adopt the necessary orientation for efficient ternary complex formation.[5]

Caption: Role of N,N'-Dimethyl-1,6-hexanediamine as a flexible linker in a PROTAC.

Building Block for Cationic Lipids in Gene Delivery

Cationic lipids are essential components of non-viral gene delivery systems, such as liposomes and lipid nanoparticles (LNPs).[9] These lipids possess a positively charged headgroup that can electrostatically interact with the negatively charged phosphate backbone of nucleic acids like mRNA and siRNA, facilitating their encapsulation and delivery into cells.[10]

N,N'-Dimethyl-1,6-hexanediamine can be used as a building block in the synthesis of novel cationic lipids. The two secondary amine groups can be functionalized with hydrophobic tails, and the resulting tertiary amines can be quaternized to introduce a permanent positive charge. The flexible hexamethylene spacer can influence the packing of the lipids in the liposome and the overall stability and transfection efficiency of the formulation. The use of such custom-synthesized cationic lipids is an active area of research for improving the efficacy and safety of gene therapies.[11]

Safety and Handling

N,N'-Dimethyl-1,6-hexanediamine is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4] All handling should be performed in a well-ventilated fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

N,N'-Dimethyl-1,6-hexanediamine is a diamine of significant utility in both fundamental and applied chemical sciences. Its straightforward synthesis, coupled with its unique structural features, makes it a valuable tool for polymer chemists seeking to modulate polymer properties and for medicinal chemists designing advanced drug delivery systems and novel therapeutics like PROTACs. As research in these fields continues to advance, the demand for versatile and well-characterized building blocks like N,N'-Dimethyl-1,6-hexanediamine is expected to grow.

References

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Nylon-66. Retrieved from [Link]

- Troup, R. I., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.

- Bai, L., & Wang, J. (2020).

- Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.

- Bai, N., McQuaid, J. B., & Ciulli, A. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Polyamide Syntheses. Retrieved from [Link]

- Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipids and Lipid Derivatives for RNA Delivery.

- Archives of Razi Institute. (2023). Safflower-derived cationic lipid nanoparticles: potential impact on the delivery of SARS-CoV-2 mRNA transcripts. Archives of Razi Institute, 78(4), 1169-1178.

- International Journal of Pharmaceutics. (2024). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. International Journal of Pharmaceutics, 651, 123778.

-

Chem LibreTexts. (2012, November 19). Polymers: How to Make Nylon. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Molecular Therapy, 20(5), 1003-1011.

-

Dionamix Scientific. (n.d.). Development of Lipids for mRNA Delivery. Retrieved from [Link]

- Scientific Research Publishing. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.

Sources

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. flinnsci.ca [flinnsci.ca]

An In-Depth Technical Guide to the Physical Properties of N,N'-Dimethyl-1,6-hexanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N,N'-Dimethyl-1,6-hexanediamine (DMHDA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of values to offer insights into the experimental determination of these properties, emphasizing the rationale behind methodological choices. By grounding the data in established experimental protocols, this guide aims to provide a trustworthy and authoritative resource for the safe and effective use of this versatile diamine in research and development.

Introduction: The Molecular Profile of N,N'-Dimethyl-1,6-hexanediamine

N,N'-Dimethyl-1,6-hexanediamine, a secondary aliphatic diamine, is a valuable building block in organic synthesis and polymer chemistry. Its structure, featuring a flexible six-carbon chain capped by two methylamino groups, imparts unique properties that make it a versatile reagent in a variety of applications. In the context of drug development and advanced materials science, a thorough understanding of its physical characteristics is paramount for reaction design, process optimization, and safety. This guide delves into the key physical parameters of DMHDA, providing both established data and the experimental context for their determination.

Core Physical and Chemical Properties

A summary of the essential physical and chemical data for N,N'-Dimethyl-1,6-hexanediamine is presented in the table below. These values, compiled from reputable chemical suppliers and databases, serve as a foundational reference for laboratory applications.[1][2][3]

| Property | Value | Source(s) |

| Chemical Name | N,N'-Dimethyl-1,6-hexanediamine | |

| Synonyms | 1,6-Bis(methylamino)hexane, N,N'-Dimethylhexamethylenediamine | [1] |

| CAS Number | 13093-04-4 | |

| Molecular Formula | C₈H₂₀N₂ | |

| Molecular Weight | 144.26 g/mol | |

| Appearance | White or colorless to light yellow liquid or solid | [1] |

| Melting Point | 15-18 °C (lit.) | [1][2][3] |

| Boiling Point | 96 °C at 14 mmHg (lit.) | [1][2][3] |

| Density | 0.807 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n₂₀/D) | 1.447 (lit.) | [1][2][3] |

| Flash Point | 80 °C (176 °F) | [3] |

| Vapor Pressure | 0.18 mmHg at 25 °C | [3] |

Experimental Determination of Physical Properties: A Methodological Deep Dive

The physical properties listed above are not mere numbers; they are the results of meticulous experimental measurements. Understanding the principles behind these measurements is crucial for appreciating the data's context and for designing new experiments.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For N,N'-Dimethyl-1,6-hexanediamine, which has a melting point range of 15-18 °C, this property is particularly relevant as it can exist as either a liquid or a solid at or near room temperature.

Causality Behind Experimental Choices: The capillary method is a widely accepted and reliable technique for determining the melting point of organic compounds.[4][5] Its advantages include the use of a small sample size and the ability to observe the melting process clearly. The rate of heating is a critical parameter; a slow heating rate (approximately 1-2 °C per minute) near the expected melting point is essential for achieving an accurate measurement.[6] Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting point range.

Self-Validating Protocol:

-

Sample Preparation: A small amount of solid N,N'-Dimethyl-1,6-hexanediamine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Slow Heating and Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion of Melting: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of N,N'-Dimethyl-1,6-hexanediamine is reported at a reduced pressure (96 °C at 14 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.

Causality Behind Experimental Choices: For small sample volumes, the Thiele tube method is a simple and effective technique for determining the boiling point.[7] This method relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point. By observing the cessation of bubble evolution from an inverted capillary, one can pinpoint the temperature at which the vapor pressure of the sample equals the pressure of the surrounding medium. Distillation is another method, suitable for larger quantities, where the temperature of the vapor in equilibrium with the boiling liquid is measured.[7][8]

Self-Validating Protocol (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid N,N'-Dimethyl-1,6-hexanediamine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the sample is observed.

-

Observation of Bubbles: As the boiling point is approached, a continuous stream of bubbles will emerge from the inverted capillary.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Diagram: Boiling Point Determination (Thiele Tube)

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density Measurement

The density of N,N'-Dimethyl-1,6-hexanediamine is a fundamental physical property used in various calculations, including the conversion of mass to volume.

Causality Behind Experimental Choices: For accurate and rapid density determination of liquids, modern digital density meters are the standard.[9][10][11] These instruments operate on the oscillating U-tube principle, where the frequency of oscillation of a U-shaped tube filled with the sample is related to the sample's density. This method is highly precise and requires only a small sample volume. Alternatively, the traditional pycnometer method, which involves accurately weighing a known volume of the liquid, can also be used and is considered a primary method.[11][12]

Self-Validating Protocol (Digital Density Meter):

-

Calibration: The digital density meter is calibrated using a certified density standard (e.g., dry air and distilled water) at a known temperature.

-

Sample Introduction: The sample of N,N'-Dimethyl-1,6-hexanediamine is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

Temperature Equilibration: The sample is allowed to equilibrate to the desired temperature (e.g., 25 °C).

-

Measurement: The instrument measures the oscillation period of the U-tube and calculates the density of the sample.

-

Data Recording: The density value is recorded, along with the measurement temperature.

Diagram: Density Measurement Workflow

Sources

- 1. N,N'-DIMETHYL-1,6-HEXANEDIAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. N,N'-DIMETHYL-1,6-HEXANEDIAMINE | 13093-04-4 [chemicalbook.com]

- 3. m.molbase.com [m.molbase.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. store.astm.org [store.astm.org]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. ised-isde.canada.ca [ised-isde.canada.ca]

An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,6-hexanediamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Dimethyl-1,6-hexanediamine in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular interactions governing solubility, offers a qualitative framework for solvent selection, and presents a detailed, field-proven protocol for the experimental determination of solubility. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this versatile diamine.

Introduction: The Significance of N,N'-Dimethyl-1,6-hexanediamine in Scientific Research

N,N'-Dimethyl-1,6-hexanediamine, a linear aliphatic diamine, is a molecule of considerable interest in various scientific domains, particularly in polymer chemistry and drug development. Its structure, featuring two secondary amine functionalities separated by a flexible hexamethylene chain, imparts unique properties that make it a valuable building block for the synthesis of polyamides, polyurethanes, and other polymers. In the pharmaceutical landscape, diamines are integral to the design of novel therapeutic agents and drug delivery systems.[1] The solubility of N,N'-Dimethyl-1,6-hexanediamine in organic solvents is a critical parameter that dictates its utility in these applications. A thorough understanding of its solubility behavior is paramount for controlling reaction kinetics, designing efficient purification protocols, and formulating effective drug delivery vehicles.

Theoretical Framework: Understanding the Principles of Amine Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For N,N'-Dimethyl-1,6-hexanediamine, its solubility in a given organic solvent is a result of the interplay between its structural features and the properties of the solvent.

The Role of Molecular Structure

N,N'-Dimethyl-1,6-hexanediamine possesses both polar and non-polar characteristics. The two secondary amine groups are capable of acting as hydrogen bond acceptors, and the N-H bonds can act as weak hydrogen bond donors. These amine groups contribute to the molecule's polarity. Conversely, the hexamethylene backbone and the two methyl groups are non-polar (hydrophobic) in nature. The overall solubility is a balance between these opposing characteristics.

Solvent Properties Influencing Solubility

-

Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally good solvents for amines. Solvents like alcohols (methanol, ethanol) can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amine groups of N,N'-Dimethyl-1,6-hexanediamine.

-

Hydrogen Bonding Capacity: The ability of a solvent to engage in hydrogen bonding is a key determinant of its ability to dissolve amines. Solvents with strong hydrogen bond donating or accepting capabilities will exhibit higher solubility for N,N'-Dimethyl-1,6-hexanediamine.

-

Dispersion Forces: In non-polar solvents such as hexane or toluene, the primary intermolecular interactions are London dispersion forces. The long, flexible alkyl chain of N,N'-Dimethyl-1,6-hexanediamine allows for significant van der Waals interactions with these non-polar solvents, contributing to its solubility.[2]

The interplay of these factors is visually represented in the following diagram:

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Profile of N,N'-Dimethyl-1,6-hexanediamine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the diamine's amine groups lead to high solubility. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polar nature of these solvents allows for dipole-dipole interactions with the amine groups. The absence of strong hydrogen bond donation from the solvent might result in slightly lower solubility compared to protic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring can interact with the alkyl chain of the diamine via dispersion forces. The overall polarity of the diamine allows for some favorable interaction. Aromatic amines are generally more soluble in aromatic solvents.[3] |

| Non-Polar Aliphatic | Hexane, Heptane | Moderate to Low | The long alkyl chain of the diamine will have favorable dispersion force interactions with aliphatic solvents. However, the polar amine groups may limit the overall solubility. Aliphatic amines tend to be more soluble in aliphatic solvents.[3] |

| Highly Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have high polarity, leading to strong interactions with the N-H protons and the polar nature of the diamine. |

Experimental Determination of Solubility: A Field-Proven Protocol

For research and development purposes, the experimental determination of solubility is crucial for obtaining precise and reliable data. The following protocol outlines the isothermal equilibrium method, a robust and widely used technique. This protocol is adapted from methodologies described for similar compounds.[4]

Objective

To determine the saturation solubility of N,N'-Dimethyl-1,6-hexanediamine in a selected organic solvent at a specific temperature.

Materials and Equipment

-

N,N'-Dimethyl-1,6-hexanediamine (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Experimental Workflow

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Procedure

-

Preparation: Accurately weigh a known amount of the selected organic solvent into the jacketed glass vessel. Add an excess amount of N,N'-Dimethyl-1,6-hexanediamine to the solvent to create a slurry.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the mixture vigorously using the magnetic stirrer to ensure thorough mixing. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the excess solid (if any) to settle. Carefully withdraw a sample of the clear supernatant solution using a pre-weighed syringe fitted with a syringe filter. The filter is crucial to prevent any undissolved solute from being collected.

-

Quantification: Immediately weigh the collected sample. Dilute the sample with a known volume of a suitable solvent. Analyze the diluted sample using a calibrated gas chromatograph (or another appropriate analytical technique) to determine the concentration of N,N'-Dimethyl-1,6-hexanediamine.

-

Calculation: From the concentration and the mass of the sample, calculate the mass of the dissolved diamine. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Self-Validating System and Trustworthiness

To ensure the reliability of the obtained data, the following self-validating checks should be incorporated:

-

Approach to Equilibrium: The experiment should be repeated with a shorter and a longer equilibration time to confirm that 24-48 hours is sufficient to reach a stable solubility value.

-

Reproducibility: The entire experiment should be performed in triplicate to assess the precision of the measurements.

-

Purity of Materials: The purity of both the N,N'-Dimethyl-1,6-hexanediamine and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Safety and Handling Considerations

N,N'-Dimethyl-1,6-hexanediamine is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

While quantitative solubility data for N,N'-Dimethyl-1,6-hexanediamine in a wide array of organic solvents is not extensively published, a strong understanding of the principles of intermolecular forces allows for a robust qualitative prediction of its solubility behavior. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and field-proven experimental protocol. This technical guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of N,N'-Dimethyl-1,6-hexanediamine in their work.

References

-

National Council of Educational Research and Training. (n.d.). Amines. NCERT. Retrieved January 9, 2026, from [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 9, 2026, from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved January 9, 2026, from [Link]

-

Zhang, L., et al. (2018). Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures. Journal of Solution Chemistry, 47(10), 1635-1650. Retrieved January 9, 2026, from [Link]

Sources

Physicochemical Characteristics of N,N'-Dimethyl-1,6-hexanediamine

An In-depth Technical Guide to the Boiling and Melting Points of N,N'-Dimethyl-1,6-hexanediamine

For the modern researcher, scientist, or drug development professional, a precise understanding of a compound's physicochemical properties is fundamental to its application. N,N'-Dimethyl-1,6-hexanediamine (CAS: 13093-04-4), a key aliphatic diamine, serves as a versatile building block in various fields, from polymer science to the synthesis of novel pharmaceutical intermediates.[1] Its utility as a monomer in polyamides and polyurethanes, or as a linker in dimeric drug candidates, is intrinsically linked to its thermal behavior.[1] This guide provides an in-depth examination of its boiling and melting points, the methodologies for their determination, and the scientific principles that govern these critical phase transitions.

A comprehensive understanding begins with the compound's core physical data. These properties dictate handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀N₂ | [2][3] |

| Molecular Weight | 144.26 g/mol | [2][3] |

| Melting Point | 15-18 °C (lit.) | [2][4][5] |